molecular formula C19H22N4O2S B2576718 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 422532-75-0

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2576718
CAS No.: 422532-75-0
M. Wt: 370.47
InChI Key: LXKGXKWCEYBKTD-UHFFFAOYSA-N
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Description

. This compound features a quinazoline core, which is known for its diverse biological activities, and a furan moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(butylamino)quinazoline-2-thiol with furan-2-carbaldehyde in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . The furan moiety may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
  • 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Uniqueness

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both the quinazoline and furan moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKGXKWCEYBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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